4-Bromo-2-(cyclopentyloxy)-1-nitrobenzene
Description
4-Bromo-2-(cyclopentyloxy)-1-nitrobenzene is a nitroaromatic compound featuring a bromine atom at the 4-position, a cyclopentyloxy group at the 2-position, and a nitro group at the 1-position of the benzene ring. Its molecular formula is C₁₁H₁₂BrNO₃, with a molecular weight of 298.13 g/mol.
Properties
IUPAC Name |
4-bromo-2-cyclopentyloxy-1-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c12-8-5-6-10(13(14)15)11(7-8)16-9-3-1-2-4-9/h5-7,9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUARPIKWUQROIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(cyclopentyloxy)-1-nitrobenzene typically involves the bromination of 2-(cyclopentyloxy)-1-nitrobenzene. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(cyclopentyloxy)-1-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopentyloxy group, leading to the formation of corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Reduction: Formation of 4-amino-2-(cyclopentyloxy)-1-nitrobenzene.
Oxidation: Formation of cyclopentanone derivatives or carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential biological activity, particularly in drug development. Compounds containing nitro groups and halogen substituents have been studied for their antitumor properties. For instance, related compounds have shown efficacy against various cancer cell lines by inducing apoptosis and enhancing the effects of chemotherapeutic agents like doxorubicin.
Case Study: Antitumor Activity
- Research indicates that halogenated compounds can exhibit significant antitumor effects. A study on similar compounds demonstrated their ability to inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231) through apoptosis induction.
Organic Synthesis
4-Bromo-2-(cyclopentyloxy)-1-nitrobenzene serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and reductions.
Synthetic Pathways
- The compound can be synthesized through multi-step organic reactions involving the reaction of cyclopentyloxy groups with brominated aromatic precursors under acidic conditions. This method can yield high purity and yield rates.
Materials Science
In materials science, this compound shows promise in the development of new materials with specific properties, such as polymers and coatings. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.
Applications in Coatings
- The unique properties imparted by the cyclopentyloxy group can lead to improved adhesion and durability in coatings, making it suitable for industrial applications.
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 4-Bromo-2-(cyclopentyloxy)-1-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings from Comparative Analysis:
Substituent Effects on Reactivity :
- Electron-withdrawing groups (EWGs) : The nitro group in all compounds enhances electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions. Bromine further amplifies this effect .
- Steric effects : Bulky substituents like cyclopentyloxy (in the target compound) or benzyloxy hinder reactions at the ortho/para positions but improve selectivity in directed metalation.
Synthetic Accessibility :
- Compounds with smaller alkoxy groups (e.g., cyclopropylmethoxy ) are synthesized more efficiently than those with bulky substituents.
- Buchwald-Hartwig coupling (used in phenazine synthesis ) could be adapted for introducing cyclopentyloxy via palladium-catalyzed C–O bond formation.
Biological and Material Applications: Difluoromethoxy derivatives exhibit enhanced metabolic stability, making them viable for drug discovery . Dual-halogenated compounds (e.g., 4-bromo-2-(2-bromophenoxy)-1-nitrobenzene ) show promise in agrochemicals due to increased electrophilicity and resistance to hydrolysis.
Physical Properties: Lipophilicity increases with bulky alkoxy groups (cyclopentyloxy > benzyloxy > methoxy), affecting solubility in polar solvents . Methyl or trifluoromethyl substituents improve thermal stability, as seen in 4-(4-bromophenoxy)-2-methyl-1-nitrobenzene .
Biological Activity
4-Bromo-2-(cyclopentyloxy)-1-nitrobenzene is an organic compound notable for its unique structural features, which include a bromine atom, a nitro group, and a cyclopentyloxy substituent on a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.
The synthesis of this compound typically involves the bromination of 2-(cyclopentyloxy)-1-nitrobenzene using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. The resulting compound exhibits distinct reactivity patterns due to the presence of the nitro and cyclopentyloxy groups, which influence its biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, potentially inducing cytotoxic effects .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although specific data on its efficacy against various pathogens is still emerging.
- Anticancer Potential : The compound has been investigated for its potential as an anticancer agent. Its mechanism may involve interference with cellular pathways related to proliferation and apoptosis .
- Enzyme Inhibition : There is evidence suggesting that this compound can act as an inhibitor for certain enzymes, which may contribute to its biological effects .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to or including this compound:
- Antimicrobial Activity : A study on nitro compounds showed that derivatives with nitro groups exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that this compound might share similar properties .
- Cytotoxicity in Cancer Cells : In vitro studies have demonstrated that related nitro compounds can induce cytotoxicity in breast cancer cell lines (MCF7), with mechanisms involving reactive oxygen species (ROS) generation leading to cell death .
- Enzymatic Interaction : Research indicates that compounds with similar structures can inhibit specific enzymes involved in cancer progression. The interaction between these compounds and their targets could provide insight into the therapeutic potential of this compound .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| This compound | Nitro group, Cyclopentyloxy | Antimicrobial, Anticancer |
| 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene | Methoxy instead of Nitro | Moderate antimicrobial activity |
| 4-Bromo-2-(cyclopentyloxy)-1-chlorobenzene | Chlorine instead of Nitro | Limited biological data |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-2-(cyclopentyloxy)-1-nitrobenzene, and how can reaction conditions be optimized?
- Answer : Microwave-assisted nucleophilic aromatic substitution is effective for synthesizing brominated nitroarenes. For example, reacting 4-bromo-1-nitrobenzene derivatives with cyclopentanol under microwave irradiation (100–120°C, 30–60 minutes) in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (DMF or DMSO) yields the target compound. Purification via column chromatography (hexane/ethyl acetate, 4:1) ensures high purity (>95%). Adjusting microwave power and reaction time minimizes side products like dehalogenated byproducts .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Answer :
- 1H NMR (400 MHz, DMSO-d6) : Key signals include aromatic protons (δ 7.5–8.0 ppm, coupling patterns confirming nitro and bromo substitution) and cyclopentyloxy methine protons (δ 4.5–5.0 ppm). Splitting patterns (e.g., doublets of doublets) differentiate ortho/para substituents .
- ESI-MS : Validates molecular weight (e.g., [M+H]+ ≈ 300–310 Da) and detects bromine isotope patterns .
- X-ray crystallography (SHELX) : Resolves crystal packing and confirms substituent geometry, particularly the dihedral angle between the nitro and cyclopentyloxy groups .
Q. What are the solubility and stability considerations for handling this compound?
- Answer : The compound is soluble in DMSO, DCM, and THF but poorly soluble in water. For long-term storage, keep at –20°C under argon to prevent nitro group reduction or cyclopentyloxy hydrolysis. Prepare stock solutions fresh to avoid freeze-thaw degradation. Avoid prolonged exposure to light, as bromo-nitroarenes are prone to photodecomposition .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Answer : Use the B3LYP hybrid functional with a 6-31G* basis set to model frontier molecular orbitals (HOMO-LUMO gaps). Include exact exchange terms (25–30%) to improve accuracy for nitro group electron-withdrawing effects. Solvent effects (e.g., DMSO) are modeled via the polarizable continuum model (PCM). Compare computed dipole moments (≈4.5–5.0 D) with experimental dielectric constant data .
Q. What strategies resolve contradictions between experimental NMR shifts and computational predictions?
- Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in the cyclopentyloxy group). Use ab initio molecular dynamics (AIMD) simulations to account for conformational flexibility. Validate with NOESY/ROESY NMR to detect through-space interactions. If computational shifts deviate >0.5 ppm, refine dihedral angles using constrained DFT optimizations .
Q. How does the cyclopentyloxy group influence Suzuki-Miyaura cross-coupling reactivity?
- Answer : The bulky cyclopentyloxy group sterically hinders Pd(0) catalyst coordination. Optimize using XPhos ligand (2 mol%) and mild bases (Cs₂CO₃) in toluene at 80°C for 24 hours. Monitor coupling efficiency via HPLC-MS. Yield drops by 15–20% compared to less hindered analogs, but selectivity for the bromo position remains >90% .
Q. What crystallographic challenges arise in determining this compound’s structure?
- Answer : The cyclopentyloxy group often causes twinning or disorder. Collect high-resolution data (Mo-Kα, λ = 0.71073 Å) and refine using SHELXL with TWIN/BASF commands. Hydrogen bonding between the nitro group (O2) and adjacent aromatic protons stabilizes the lattice, reducing thermal motion artifacts .
Q. How can substituent effects on nitro group vibrational modes be analyzed?
- Answer : FT-IR and Raman spectroscopy identify NO₂ symmetric (1350–1370 cm⁻¹) and asymmetric (1520–1550 cm⁻¹) stretches. Compare with DFT-calculated frequencies (scaling factor 0.961). Electron-withdrawing bromo and alkoxy groups red-shift vibrations by 20–30 cm⁻¹ due to reduced electron density on the nitro group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
